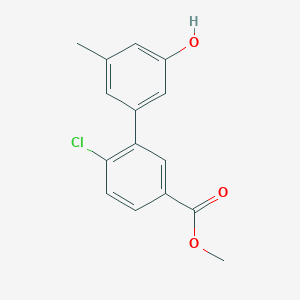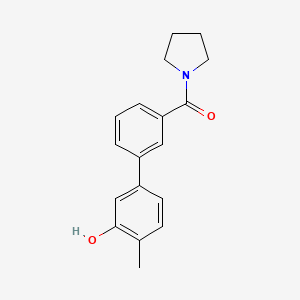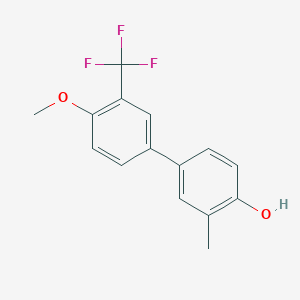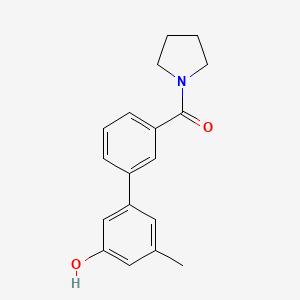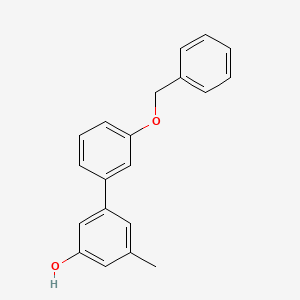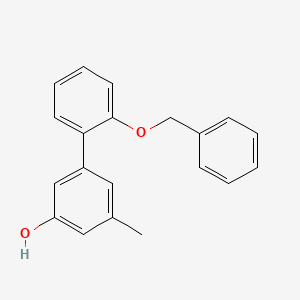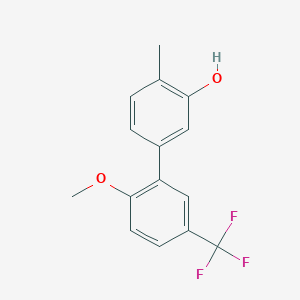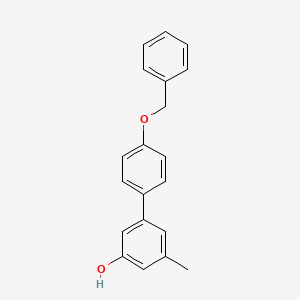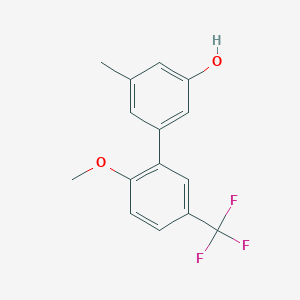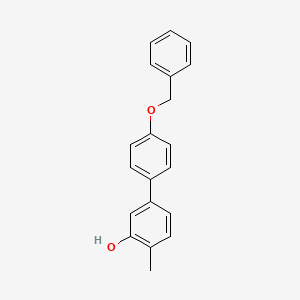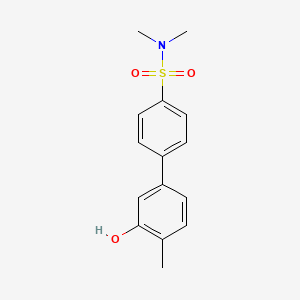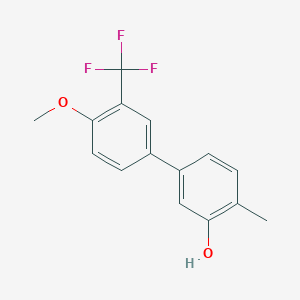
5-(4-Methoxy-3-trifluoromethylphenyl)-2-methylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxy-3-trifluoromethylphenyl)-2-methylphenol, 95% (hereafter referred to as 5-MTP-2-MP) is a phenolic compound that has been studied for its potential use in a variety of scientific research applications. It is a white solid with a melting point of 162-165°C and a boiling point of 242-244°C. 5-MTP-2-MP is soluble in water and ethanol, and is insoluble in ether and benzene. It has been used in a variety of research studies, including those involving photochemistry, organic synthesis, and biochemistry.
作用机制
The mechanism of action of 5-MTP-2-MP is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are hormones involved in inflammation, pain, and other physiological processes. By inhibiting the activity of COX-2, 5-MTP-2-MP may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MTP-2-MP are not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, 5-MTP-2-MP may be able to reduce inflammation and pain. It has also been suggested that 5-MTP-2-MP may be able to reduce the risk of certain cancers, as well as reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The advantages of using 5-MTP-2-MP in laboratory experiments include its low cost, ease of synthesis, and its potential for use in a variety of scientific research applications. However, there are some limitations to its use. First, its mechanism of action is not fully understood, so its effects on biochemical and physiological processes are not fully known. Second, it is not approved for therapeutic use, so its use in clinical studies is limited. Finally, it is not widely available, so it may be difficult to obtain in some areas.
未来方向
There are several possible future directions for research involving 5-MTP-2-MP. First, further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Second, further research is needed to determine its potential therapeutic applications, such as its ability to reduce inflammation and pain, as well as its potential to reduce the risk of certain cancers and cardiovascular disease. Third, further research is needed to develop better synthesis methods for 5-MTP-2-MP, as well as to improve its availability. Finally, further research is needed to develop better methods for analyzing and quantifying 5-MTP-2-MP in laboratory experiments.
合成方法
5-MTP-2-MP can be synthesized through a variety of methods. One method involves the reaction of 4-methoxy-3-trifluoromethylphenol with 2-methylphenol in the presence of a catalyst such as hydrogen chloride or sulfuric acid. This reaction produces an ester intermediate which is then hydrolyzed to form the desired product. Another method involves the reaction of 4-methoxy-3-trifluoromethylphenol with 2-methylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces an ether intermediate which is then hydrolyzed to form the desired product.
科学研究应用
5-MTP-2-MP has been studied for its potential use in a variety of scientific research applications. It has been used in studies involving photochemistry, organic synthesis, and biochemistry. In photochemistry, it has been used as a photosensitizer in the synthesis of new compounds. In organic synthesis, it has been used as a starting material for the synthesis of various organic compounds. In biochemistry, it has been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
属性
IUPAC Name |
5-[4-methoxy-3-(trifluoromethyl)phenyl]-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-3-4-11(8-13(9)19)10-5-6-14(20-2)12(7-10)15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYKCADNMBJUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684050 |
Source


|
| Record name | 4'-Methoxy-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-12-9 |
Source


|
| Record name | 4'-Methoxy-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

